molecular formula C19H21N5O3S B4195695 N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide

N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide

Cat. No. B4195695
M. Wt: 399.5 g/mol
InChI Key: GQIXLUDEZLXZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, also known as MNK1/2 inhibitor or CGP 57380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MNK1/2 inhibitors have been shown to selectively inhibit the activity of MAP kinase-interacting kinases 1 and 2 (MNK1/2), which play a critical role in the regulation of protein synthesis and cell proliferation.

Mechanism of Action

N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors work by selectively inhibiting the activity of this compound/2, which are key regulators of protein synthesis and cell proliferation. This compound/2 inhibitors prevent the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is required for the translation of mRNA into proteins. This leads to the inhibition of protein synthesis and cell proliferation, which makes this compound/2 inhibitors a promising target for cancer therapy.
Biochemical and physiological effects:
This compound/2 inhibitors have been shown to have several biochemical and physiological effects. Studies have shown that this compound/2 inhibitors can inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. This compound/2 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have several advantages for lab experiments. They are highly selective and can selectively inhibit the activity of this compound/2 without affecting other kinases. This compound/2 inhibitors are also relatively easy to synthesize and can be obtained in large quantities. However, this compound/2 inhibitors also have some limitations. They can be toxic to cells at high concentrations and can have off-target effects.

Future Directions

There are several future directions for the study of N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors. One direction is to develop more potent and selective this compound/2 inhibitors that can be used in cancer therapy. Another direction is to study the role of this compound/2 inhibitors in other diseases such as inflammation and neurodegenerative disorders. Additionally, the development of new methods for the delivery of this compound/2 inhibitors to target tissues could improve their efficacy and reduce their toxicity.

Scientific Research Applications

N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide/2 inhibitors have been extensively studied for their potential applications in cancer research. Studies have shown that this compound/2 inhibitors can selectively inhibit the activity of this compound/2, which in turn leads to the inhibition of protein synthesis and cell proliferation. This makes this compound/2 inhibitors a promising target for cancer therapy.

properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-22-10-12-23(13-11-22)17-9-5-3-7-15(17)20-19(28)21-18(25)14-6-2-4-8-16(14)24(26)27/h2-9H,10-13H2,1H3,(H2,20,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIXLUDEZLXZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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